molecular formula C25H18F4N2O3 B2702109 [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate CAS No. 318289-44-0

[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate

Cat. No.: B2702109
CAS No.: 318289-44-0
M. Wt: 470.424
InChI Key: PPKVHYPEFQDLMD-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based ester featuring a trifluoromethylphenoxy group at the 5-position of the pyrazole ring and a 4-fluorobenzoate moiety at the 4-position (CAS: 318289-46-2, C₂₅H₁₇F₅N₂O₃, MW: 488.41) . Its structure combines aromatic, fluorinated, and heterocyclic components, which are common in agrochemicals and pharmaceuticals.

Properties

IUPAC Name

[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F4N2O3/c1-31-23(34-20-9-5-8-18(14-20)25(27,28)29)21(22(30-31)16-6-3-2-4-7-16)15-33-24(32)17-10-12-19(26)13-11-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKVHYPEFQDLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)F)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate typically involves multiple steps:

  • Formation of the pyrazole ring: : This may involve the reaction of hydrazines with α,β-unsaturated ketones under acidic conditions.

  • Introduction of the phenyl group: : This step generally requires a Friedel-Crafts alkylation reaction, often catalyzed by Lewis acids such as AlCl₃.

  • Addition of the trifluoromethyl phenoxy group: : This step can be achieved through a nucleophilic aromatic substitution reaction, usually under basic conditions.

  • Esterification to form the benzoate: : The final esterification step to attach the 4-fluorobenzoate moiety typically uses standard esterification reagents like dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For large-scale industrial production, optimized routes often involve continuous flow reactions to enhance efficiency and yield. This includes fine-tuning reaction temperatures, pressures, and the use of catalysts to ensure consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl or pyrazole moiety, forming quinones or N-oxides, respectively.

  • Reduction: : Reduction reactions can target the trifluoromethyl group or the pyrazole ring, often leading to defluorination or ring opening.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly on the phenyl rings, modifying the trifluoromethyl or fluorobenzoate groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Nucleophilic reagents such as amines or thiols under basic conditions; electrophilic reagents like alkyl halides under acidic conditions.

Major Products

  • Oxidation: : Quinone derivatives or pyrazole N-oxides.

  • Reduction: : Defluorinated products or ring-opened pyrazoles.

  • Substitution: : Substituted phenyl or benzoate derivatives, depending on the specific substituent introduced.

Scientific Research Applications

The compound [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate is a synthetic organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its biological activity, potential therapeutic uses, and relevant case studies.

Medicinal Chemistry

The compound exhibits significant potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Research

Recent studies have indicated that derivatives of pyrazole compounds, including this one, possess anticancer properties. They have been shown to induce apoptosis in cancer cells through various mechanisms, such as the modulation of apoptotic pathways and inhibition of cancer cell proliferation .

Case Study:

A study involving similar pyrazole derivatives demonstrated significant cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The IC50 values for these compounds ranged from 2.32 µg/mL to 10.10 µg/mL, indicating potent anticancer activity .

Antimicrobial Activity

Compounds with similar structures have also been investigated for their antimicrobial properties. The presence of trifluoromethyl and phenoxy groups enhances their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

Compound IDTarget BacteriaMIC (µg/mL)
11cStaphylococcus aureus32
11eEscherichia coli47.5

These results suggest that the compound could be developed into a novel antimicrobial agent .

Potential Use in Neurological Disorders

Emerging research suggests that pyrazole derivatives may also play a role in treating neurological disorders due to their neuroprotective effects. They may help mitigate oxidative stress and apoptosis in neuronal cells, providing a basis for further exploration in neuropharmacology .

Mechanism of Action

Effects and Targets

The exact mechanism of action depends on its application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biochemical pathways.

Molecular Targets and Pathways

  • Enzyme Inhibition: : The compound may inhibit key enzymes involved in disease pathways, such as kinases or proteases.

  • Receptor Binding: : It might interact with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs with Modified Benzoate Substituents

The benzoate group in this compound can be substituted with halogens or other functional groups, altering physicochemical properties and bioactivity. Key analogs include:

Compound Name Substituent on Benzoate CAS No. Molecular Formula Molecular Weight Key Properties
Target Compound 4-Fluoro 318289-46-2 C₂₅H₁₇F₅N₂O₃ 488.41 Predicted higher polarity due to fluorine
[1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl]methyl 2,6-difluorobenzoate 2,6-Difluoro 318289-46-2 C₂₅H₁₇F₅N₂O₃ 488.41 Increased steric hindrance from two fluorine atoms
[1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzoate 2,4-Dichloro 318289-50-8 C₂₅H₁₇Cl₂F₃N₂O₃ 521.32 Higher lipophilicity (Cl vs. F) and MW; predicted boiling point: 590.8±50.0°C

Key Observations :

  • Fluorine vs. Chlorine : Chlorinated analogs (e.g., 2,4-dichloro derivative) exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Positional Effects : The 4-fluoro substituent in the target compound likely offers a balance between electronic effects (electron-withdrawing) and steric bulk compared to 2,6-difluoro or 2,4-dichloro derivatives .

Functional Analogs with Heterocyclic Variations

Fluridone (Herbicide)
  • Structure: 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4(1H)-pyridinone .
  • Comparison: Replaces the pyrazole core with a pyridinone ring and lacks the benzoate ester.
Metabolite Analog
  • Structure : 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridin-4-one .
  • Comparison: Features a dihydropyridinone ring instead of pyrazole.
Crystallographic Data
  • Hydrogen Bonding : Pyrazole derivatives often exhibit intermolecular hydrogen bonds (N–H···O/F), influencing crystal packing and stability . For example, describes a pyrazole oxime ester with C–H···O interactions .
  • Software Tools : Programs like SHELX and WinGX are critical for resolving such structures .

Biological Activity

The compound [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate (CAS No. 318289-46-2) is a synthetic pyrazole derivative known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C25H17F5N2O3
  • Molecular Weight : 488.41 g/mol
  • IUPAC Name : (1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl)methyl 4-fluorobenzoate

Research indicates that pyrazole derivatives, including this compound, often exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of specific enzymes involved in disease pathways. For instance, they may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
  • Anticancer Activity : Some studies suggest that compounds with similar structures demonstrate significant antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Antimicrobial Properties : Pyrazole derivatives have been noted for their antibacterial and antifungal activities, potentially disrupting microbial cell membranes or inhibiting vital metabolic pathways.

Anticancer Activity

A notable study investigated the anticancer properties of pyrazole derivatives, revealing that compounds with structural similarities to this compound exhibited potent activity against human cancer cell lines, including:

Cell LineIC50 (μM)
BxPC-30.051
Panc-10.066
WI38 (normal)0.36

The results indicated that the compound selectively inhibited cancer cells while showing lower toxicity to normal fibroblast cells, suggesting a favorable therapeutic index for potential anticancer applications .

Enzyme Inhibition

Another aspect of the biological activity of this compound is its potential as an inhibitor of specific kinases involved in cancer progression. For example, it has been shown to inhibit p38 MAP kinase activity in vitro, which is crucial for various cellular processes including inflammation and stress responses .

Case Studies

  • Study on Antiproliferative Effects :
    A detailed investigation into the antiproliferative effects of similar pyrazole compounds demonstrated significant efficacy against pancreatic cancer cell lines. The study highlighted that structural modifications influenced potency and selectivity against cancerous versus non-cancerous cells .
  • Synthesis and Evaluation :
    Research focused on synthesizing various derivatives of the pyrazole structure revealed that modifications such as trifluoromethyl substitutions significantly enhanced biological activity, particularly in terms of enzyme inhibition and cytotoxicity against cancer cells .

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